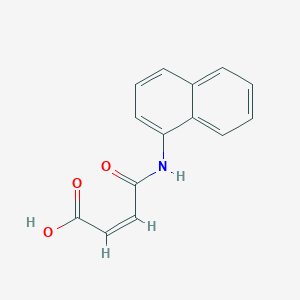
2-Dodécyl-p-crésol
Vue d'ensemble
Description
2-Dodecyl-p-cresol is a broadband UV absorber used to stabilize products in transparent packaging. It protects sensitive ingredients such as colors, fragrances, or natural extracts from photooxidative degradation .
Synthesis Analysis
The synthesis of p-cresol, a related compound, involves the sulfonation of toluene followed by basic hydrolysis of the sulfonate salt . Another method involves the diazotization of p-toluidine to form a diazonium intermediate, which is then quenched by urea and subsequently hydrolyzed to give the final product p-cresol .Molecular Structure Analysis
The molecular formula of 2-Dodecyl-p-cresol is C19H32O . The average mass is 276.457 Da and the monoisotopic mass is 276.245331 Da .Chemical Reactions Analysis
P-Cresol, a related compound, is metabolized through conjugation, mainly sulphation and glucuronization . In a study on the hydroprocessing activity of p-cresol, supported Pt, Pd, Ru, and conventional CoMo/Al2O3, NiMo/Al2O3, NiW/Al2O3 catalysts were used .Physical And Chemical Properties Analysis
2-Dodecyl-p-cresol is a white to almost white powder to crystal .Applications De Recherche Scientifique
Décontamination des sols
Le 2-Dodécyl-p-crésol a été utilisé dans des études relatives à la décontamination des sols. Plus précisément, il a été utilisé pour éliminer le p-crésol, un dérivé du phénol et un isomère du crésol, des sols contaminés . L'étude a porté sur les paramètres influençant l'efficacité d'élimination du p-crésol par la méthode de lavage des sols .
Agent tensioactif dans le lavage des sols
Dans la même étude, le this compound a été comparé à d'autres tensioactifs (Tween 20, Tween 60, Tween 80) pour leurs efficacités d'extraction . Le Tween 80 a montré les meilleurs résultats, et l'impact d'un mélange de tensioactifs sur le taux d'extraction a été examiné .
Absorbeur UV dans les cosmétiques
Le benzotriazolyl dodécyl p-crésol, un dérivé du this compound, est utilisé comme un absorbeur de lumière UV à large bande dans les formulations cosmétiques . Il protège les ingrédients cosmétiques sensibles à la lumière, comme les couleurs, les parfums et autres, de la photo-oxydation .
Stabilisateur dans les produits emballés
Le benzotriazolyl dodécyl p-crésol est utilisé pour stabiliser les produits emballés transparents . Il assure une durée de conservation longue même pour les formulations sensibles à la lumière .
Agent anticorrosion et antistatique
Le benzotriazolyl dodécyl p-crésol possède également des propriétés lubrifiantes, antistatiques et anticorrosives . Ces propriétés le rendent utile dans divers produits de soins personnels comme les crèmes, les lotions, les masques, les gommages, les savons liquides, les shampooings, les après-shampooings, les fonds de teint, les bases de maquillage, les correcteurs, les déodorants, les produits de soins bucco-dentaires, etc .
Mécanisme D'action
Target of Action
2-Dodecyl-p-cresol, also known as Benzotriazolyl Dodecyl p-Cresol, is primarily used as a UV light stabilizer and absorber . Its primary targets are light-sensitive colorants, fragrances, natural compounds, and other sensitive ingredients in various products .
Mode of Action
The compound works by absorbing UV light, thereby protecting the targeted substances from UV-light induced decomposition reactions . This prevents fading or discoloration of products that are exposed to light .
Biochemical Pathways
Cresols are also known to be degraded to 2-methyl-4-oxalocrotonate .
Pharmacokinetics
It’s known that cresols are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .
Result of Action
The primary result of the action of 2-Dodecyl-p-cresol is the stabilization of transparent packaged products . It protects colors, fragrances, natural compounds, and other sensitive ingredients from photolytic and/or photo-oxidative degradation, thus providing long-lasting shelf life even with light-sensitive formulations .
Action Environment
The efficacy and stability of 2-Dodecyl-p-cresol can be influenced by environmental factors such as light exposure. As a UV absorber, its action is particularly relevant in environments with high UV exposure . It is specifically tailored to the needs of the personal care industry .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Dodecyl-p-cresol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with brain-derived neurotrophic factor (BDNF) and neurofilament subunits in neuronal cells . These interactions are crucial for the differentiation and structural remodeling of neuronal cells. Additionally, 2-Dodecyl-p-cresol has been observed to induce oxidative stress, which in turn activates redox-sensitive genes and stimulates the release of BDNF .
Cellular Effects
The effects of 2-Dodecyl-p-cresol on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . Specifically, 2-Dodecyl-p-cresol potentiates nerve growth factor-induced differentiation by promoting the secretion of BDNF and increasing the expression of neurofilament subunits . This compound also induces mild oxidative stress, which can have adaptive and compensatory effects on neuronal cells .
Molecular Mechanism
At the molecular level, 2-Dodecyl-p-cresol exerts its effects through binding interactions with biomolecules and enzyme modulation. It has been shown to activate redox-sensitive genes by inducing oxidative stress, leading to the secretion of BDNF and the expression of neurofilament subunits . Additionally, 2-Dodecyl-p-cresol interacts with various enzymes involved in oxidative stress response, further amplifying its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Dodecyl-p-cresol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Dodecyl-p-cresol can induce oxidative stress and activate redox-sensitive genes over extended periods, leading to sustained changes in cellular function . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in biochemical assays .
Dosage Effects in Animal Models
The effects of 2-Dodecyl-p-cresol vary with different dosages in animal models. Low doses of the compound have been shown to induce mild oxidative stress and promote neuronal differentiation, while high doses can exacerbate oxidative stress and lead to adverse effects on cellular function . In animal models, high doses of 2-Dodecyl-p-cresol have been associated with increased anxiety-like behaviors and hyperactivity, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-Dodecyl-p-cresol is involved in various metabolic pathways, including those related to oxidative stress response and neurotrophic factor signaling. The compound interacts with enzymes such as HpdBCA decarboxylase, which is responsible for the decarboxylation of p-hydroxyphenylacetic acid (p-HPA) to p-cresol . This interaction is crucial for the compound’s role in modulating oxidative stress and promoting neuronal differentiation .
Transport and Distribution
The transport and distribution of 2-Dodecyl-p-cresol within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . Additionally, 2-Dodecyl-p-cresol interacts with binding proteins that facilitate its transport and distribution within cells, ensuring its effective localization and function .
Subcellular Localization
2-Dodecyl-p-cresol is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . In neuronal cells, 2-Dodecyl-p-cresol is primarily localized in the cytoplasm and nucleus, where it interacts with redox-sensitive genes and neurotrophic factors .
Propriétés
IUPAC Name |
2-dodecyl-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-16-17(2)14-15-19(18)20/h14-16,20H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDBOZHPSDAPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347621 | |
| Record name | 2-Dodecyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25912-91-8 | |
| Record name | 2-Dodecyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)








![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

